molecular formula C8H15ClN2O B8092921 1,7-Diazaspiro[4.5]decan-6-one hydrochloride

1,7-Diazaspiro[4.5]decan-6-one hydrochloride

Cat. No.: B8092921
M. Wt: 190.67 g/mol
InChI Key: YESSHTDXDHYLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Diazaspiro[4.5]decan-6-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 g/mol This compound is known for its unique spirocyclic structure, which contains a spiro junction between a diaza ring and a decanone ring

Preparation Methods

1,7-Diazaspiro[4.5]decan-6-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of the corresponding diazaspiro compound with hydrochloric acid under controlled conditions . The reaction typically takes place in a polar solvent, such as water or an organic solvent like methanol or ethanol. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability and cost-effectiveness. The compound is then purified through recrystallization or other purification techniques to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

1,7-Diazaspiro[4.5]decan-6-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding oxidized products, which may include ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced products, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

1,7-Diazaspiro[4.5]decan-6-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.5]decan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,7-Diazaspiro[4.5]decan-6-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,9-diazaspiro[4.5]decan-10-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-7-8(3-1-5-9-7)4-2-6-10-8;/h10H,1-6H2,(H,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESSHTDXDHYLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2)C(=O)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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